2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17647232
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H14N2O2/c1-8-5-13(6-10(8)15)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3 |
| Standard InChI Key | PICOPGPSPCFETF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC1O)C2=C(C=CC=N2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde features a pyridine ring with a pyrrolidine substituent at the 2-position and an aldehyde group at the 3-position. The pyrrolidine ring contains a hydroxyl group at the 3-position and a methyl group at the 4-position, creating a stereochemical environment that influences its conformational dynamics.
Molecular Characteristics
Comparative analysis with the structurally similar 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde (Table 1) highlights key differences in substituent positioning and their implications for molecular interactions.
Table 1: Structural comparison of pyridine-pyrrolidine derivatives
| Property | 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde | 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
|---|---|---|
| Pyridine substitution position | 2-position | 6-position |
| Pyrrolidine hydroxyl position | 3-position | 3-position |
| Pyrrolidine methyl position | 4-position | 3-position |
| Molecular formula | C11H14N2O2 | C11H14N2O2 |
| Molecular weight (g/mol) | 206.24 | 206.24 |
The shared molecular formula (C11H14N2O2) and weight (206.24 g/mol) between these isomers underscore the importance of positional isomerism in determining biological activity and physicochemical properties.
Stereochemical Considerations
The 3-hydroxy-4-methylpyrrolidine moiety introduces two stereocenters, creating four potential stereoisomers. Molecular modeling suggests that the (3R,4S) configuration maximizes hydrogen-bonding interactions with biological targets through optimal alignment of the hydroxyl and aldehyde groups .
Synthesis and Characterization
Synthetic routes to 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involve multi-step sequences combining palladium-catalyzed couplings and selective oxidation reactions.
Key Synthetic Steps
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Pyrrolidine precursor synthesis:
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Cyclocondensation of 4-methyl-3-aminobutanol with formaldehyde yields 3-hydroxy-4-methylpyrrolidine
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Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride
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Pyridine functionalization:
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Buchwald-Hartwig amination of 3-bromopyridine-3-carbaldehyde with the protected pyrrolidine
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Deprotection using tetrabutylammonium fluoride (TBAF)
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Final oxidation:
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Controlled oxidation of the benzylic position using manganese dioxide
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Biological Activities and Mechanisms
While direct pharmacological data for 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde remains unpublished, structural analogs demonstrate significant bioactivity:
Antimicrobial Properties
Analogous compounds containing pyridine-pyrrolidine hybrids show broad-spectrum antimicrobial activity:
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MIC values: 4-8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA)
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16-32 μg/mL against Candida albicans biofilms
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Synergistic effects observed with β-lactam antibiotics (FIC index = 0.25)
Applications in Medicinal Chemistry
The compound's bifunctional nature (hydrogen bond donor/acceptor and electrophilic aldehyde) makes it valuable for:
Targeted Covalent Inhibitor Design
Recent advances in covalent drug discovery utilize analogous aldehydes for:
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Irreversible inhibition of viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>)
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Selective targeting of oncogenic KRAS G12C mutants
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Development of anti-inflammatory agents through IKK-β modulation
Prodrug Development
Structural modifications to the aldehyde group enable creation of:
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pH-sensitive prodrugs for tumor-selective activation
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Esterase-activated derivatives with improved blood-brain barrier penetration
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Photolabile caged compounds for precision therapy
Future Research Directions
Key areas requiring further investigation include:
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Comprehensive ADMET profiling to assess metabolic stability and toxicity
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X-ray crystallographic studies of target complexes
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Development of asymmetric synthesis routes for stereoisomer production
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Exploration of nanoparticle-based delivery systems
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